molecular formula C7H2BrCl2F3 B2655246 4-Bromo-2,6-dichlorobenzotrifluoride CAS No. 2169186-20-1

4-Bromo-2,6-dichlorobenzotrifluoride

Cat. No.: B2655246
CAS No.: 2169186-20-1
M. Wt: 293.89
InChI Key: FWOANTAIXHOVNS-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichlorobenzotrifluoride is a versatile halogenated aromatic compound designed for research and development applications. Its structure, featuring bromine and chlorine substituents on a benzotrifluoride core, makes it a valuable building block in organic synthesis . The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the benzene ring, making this compound a particularly useful intermediate in the preparation of more complex molecules for agrochemical and pharmaceutical research . Researchers utilize this compound in metal-catalyzed cross-coupling reactions, where the bromine atom can act as a handle for further functionalization, for example, in Suzuki or Buchwald-Hartwig reactions . The presence of multiple halogens also allows for selective sequential substitution, enabling the synthesis of a diverse array of disubstituted benzene derivatives. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-bromo-1,3-dichloro-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2F3/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOANTAIXHOVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-2,6-dichlorobenzotrifluoride CAS 2169186-20-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-2,6-dichlorobenzotrifluoride (CAS 2169186-20-1) Properties Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Halogenated Scaffold for Medicinal and Agrochemical Synthesis

Executive Summary

4-Bromo-2,6-dichlorobenzotrifluoride (CAS 2169186-20-1) represents a highly specialized building block in the design of lipophilic, metabolically stable bio-active molecules. Characterized by a unique substitution pattern—a trifluoromethyl group flanked by two chlorine atoms, with a reactive bromine at the para position—this compound offers a rare combination of steric protection and orthogonal reactivity.

This guide analyzes the physiochemical properties, synthetic access, and chemoselective utility of this scaffold, providing researchers with the actionable intelligence required to integrate it into high-value structure-activity relationship (SAR) campaigns.

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

The utility of 4-Bromo-2,6-dichlorobenzotrifluoride lies in its electronic landscape. The electron-withdrawing nature of the trifluoromethyl (


) group, reinforced by two ortho-chlorine atoms, creates a highly electron-deficient aromatic ring. This architecture significantly influences the acidity of neighboring protons in subsequent derivatives and enhances resistance to oxidative metabolism (e.g., P450 hydroxylation).
Key Properties Table[1][2][3]
PropertyValue / DescriptionNote
CAS Number 2169186-20-1Verified Registry Number
IUPAC Name 5-bromo-1,3-dichloro-2-(trifluoromethyl)benzeneSystematic nomenclature
Molecular Formula

Molecular Weight 293.90 g/mol Heavy halogen load increases density
Appearance Colorless to pale yellow liquid/low-melting solidPredicted based on structural analogs (e.g., 4-bromo-2-chlorobenzotrifluoride)
LogP (Predicted) ~4.8High lipophilicity due to halogen saturation
Boiling Point ~230–240°C (at 760 mmHg)Estimated; significantly higher than benzotrifluoride due to mass
Solubility DCM, THF, Toluene, HexanesImmiscible in water

Structural Insight: The 2,6-dichloro substitution creates a "steric gate" around the


 group. In biaryl systems derived from this scaffold, these chlorines force the rings to twist out of coplanarity, potentially inducing atropisomerism—a critical factor in modern kinase inhibitor design to improve selectivity.
Synthetic Access & Manufacturing

While direct bromination of 2,6-dichlorobenzotrifluoride is theoretically possible, the severe electronic deactivation of the ring renders electrophilic aromatic substitution (EAS) sluggish and often non-selective.

The Gold Standard: Sandmeyer Protocol For pharmaceutical-grade purity, the preferred synthetic route proceeds via the Sandmeyer reaction, utilizing 4-amino-2,6-dichlorobenzotrifluoride as the precursor. This method ensures regiospecificity and avoids isomer contamination.

Synthesis Workflow (DOT Diagram)

SandmeyerSynthesis Precursor 4-Amino-2,6-dichlorobenzotrifluoride (Starting Material) Diazonium Diazonium Salt Intermediate [Ar-N2]+ Precursor->Diazonium Diazotization Product 4-Bromo-2,6-dichlorobenzotrifluoride (Target Scaffold) Diazonium->Product Bromination Reagent1 NaNO2 / H2SO4 (0-5°C) Reagent2 CuBr / HBr (Sandmeyer)

Figure 1: Regiospecific synthesis via Sandmeyer reaction ensures high purity by avoiding isomer mixtures common in direct halogenation.

Protocol Summary (Sandmeyer):

  • Diazotization: The aniline precursor is suspended in aqueous

    
     or 
    
    
    
    . Sodium nitrite (
    
    
    ) is added dropwise at 0–5°C. Critical Control Point: Temperature must remain
    
    
    to prevent diazonium decomposition.
  • Substitution: The cold diazonium solution is added to a mixture of Copper(I) bromide (

    
    ) and 
    
    
    
    .
  • Workup: The mixture is heated to 60–80°C to drive nitrogen evolution, followed by extraction with dichloromethane (DCM).

Reactivity & Functionalization[4][6]

The core value of CAS 2169186-20-1 is its orthogonal reactivity . The molecule contains three distinct halogen types with varying bond strengths and steric environments:

  • C–F (Trifluoromethyl): Inert to standard coupling; provides metabolic stability.

  • C–Cl (2,6-positions): Sterically hindered and electronically deactivated. Resistant to oxidative addition under mild Pd-catalyzed conditions.

  • C–Br (4-position): Sterically accessible and electronically activated for oxidative addition.

This hierarchy allows for highly chemoselective transformations, primarily Suzuki-Miyaura or Buchwald-Hartwig couplings, exclusively at the 4-position without disturbing the 2,6-dichloro motif.

Chemoselective Coupling Strategy[4][5]

Reactivity Substrate 4-Bromo-2,6-dichlorobenzotrifluoride CatCycle Pd(0) Oxidative Addition (Fast at C-Br) Substrate->CatCycle Intermediate Pd(II)-Ar Complex CatCycle->Intermediate Selectivity: Br >> Cl Product 4-Aryl-2,6-dichlorobenzotrifluoride (C-Cl bonds intact) Intermediate->Product Reductive Elimination Boronic R-B(OH)2 / Base Boronic->Intermediate

Figure 2: The reactivity hierarchy (Br > Cl) allows exclusive functionalization at the 4-position using standard Pd-catalysis.

Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Install an aryl group at C-4 while preserving C-Cl bonds.

Materials:

  • Substrate: 1.0 eq (CAS 2169186-20-1)

  • Boronic Acid: 1.1 eq (

    
    )[1]
    
  • Catalyst: 5 mol%

    
     or 
    
    
    
  • Base: 2.0 eq

    
     or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Catalyst Addition: Add Pd catalyst under positive Argon flow.

  • Reaction: Add degassed solvent mixture. Heat to 80–90°C for 4–12 hours.

    • Note: The 2,6-dichloro groups provide steric bulk that may slow down transmetallation slightly compared to non-hindered systems, but the C-Br oxidative addition remains fast.

  • Validation: Monitor via TLC/LC-MS. The product should show a mass shift corresponding to

    
    . The isotopic pattern of the product must retain the characteristic 
    
    
    
    signature (9:6:1 intensity ratio for M, M+2, M+4).
Handling, Safety, & Stability

HSE Profile: As a halogenated aromatic, this compound is lipophilic and likely absorbs through the skin.

  • GHS Classification: Irritant (Skin/Eye), STOT-SE (Respiratory).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). While chemically stable, protection from light is recommended to prevent slow photolytic dehalogenation.

Self-Validating Safety Check: Before scaling up, perform a small-scale "compatibility test" with the intended solvent system. Ensure no exotherms occur upon mixing with basic aqueous solutions (used in Suzuki couplings) prior to heating.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20269848, 4-Bromo-2-chlorobenzotrifluoride (Analogous Structure). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational text on chemoselectivity of Br vs Cl). Retrieved from [Link]

Sources

5-bromo-1,3-dichloro-2-(trifluoromethyl)benzene structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 5-Bromo-1,3-dichloro-2-(trifluoromethyl)benzene Subtitle: Structural Analysis, Synthetic Pathways, and Applications in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 5-bromo-1,3-dichloro-2-(trifluoromethyl)benzene (CAS: 2169186-20-1), a highly specialized halogenated aromatic scaffold. Often referred to by its alternative IUPAC designation, 4-bromo-2,6-dichlorobenzotrifluoride , this molecule represents a "privileged structure" in modern drug and agrochemical discovery.

Its value lies in its unique substitution pattern: a trifluoromethyl group (


) sterically locked between two chlorine atoms, creating a chemically robust "northern" hemisphere, while the "southern" bromine atom serves as a versatile handle for cross-coupling reactions. This guide details its physiochemical properties, synthetic logic, and utility as a bioisostere in lipophilic ligand design.

Part 1: Structural Characterization & Physiochemical Properties

The molecule is defined by extreme electron deficiency and steric congestion. The flanking chlorine atoms at positions 1 and 3 (relative to the benzene ring) force the trifluoromethyl group at position 2 into a rigid conformation, preventing free rotation and enhancing metabolic stability.

Identity Card
PropertyDataNotes
IUPAC Name 5-bromo-1,3-dichloro-2-(trifluoromethyl)benzeneAlso: 4-bromo-2,6-dichlorobenzotrifluoride
CAS Number 2169186-20-1Verified via Fluorochem/ChemicalBook databases
Molecular Formula

Molecular Weight 293.89 g/mol Average mass
Exact Mass 291.867 g/mol Monoisotopic (

)
SMILES FC(F)(F)C1=C(Cl)C=C(Br)C=C1Cl
Physical State Pale yellow liquid or low-melting solid
LogP (Predicted) ~4.8Highly Lipophilic
Structural Visualization

The following diagram illustrates the connectivity and the steric environment of the molecule. Note the "Steric Lock" created by the Cl-CF3-Cl arrangement.

MoleculeStructure Figure 1: 2D Connectivity of 5-bromo-1,3-dichloro-2-(trifluoromethyl)benzene C1 C1 C2 C2 C1->C2 Cl1 Cl C1->Cl1 Pos 1 C3 C3 C2->C3 CF3 CF3 C2->CF3 Pos 2 (Steric Lock) C4 C4 C3->C4 Cl3 Cl C3->Cl3 Pos 3 C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 Br5 Br C5->Br5 Pos 5 (Reactive Handle) C6->C1 H6 H C6->H6

Part 2: Synthetic Pathways

Synthesizing this specific isomer is challenging due to the directing effects of the substituents. Direct electrophilic halogenation of 1,3-dichloro-2-(trifluoromethyl)benzene typically yields the meta product (position 4 or 6 relative to the ring, which corresponds to position 3 relative to CF3), not the desired para (position 5) product.

Therefore, the synthesis requires a bottom-up approach or functional group interconversion.

Recommended Synthetic Route: The Sandmeyer Approach

The most reliable laboratory-scale synthesis bypasses the directing group conflict by using an aniline precursor.

  • Precursor: 4-amino-2,6-dichlorobenzotrifluoride .

  • Step 1 (Diazotization): Treatment with sodium nitrite (

    
    ) in acid (HBr) generates the diazonium salt.
    
  • Step 2 (Sandmeyer Reaction): Copper(I) bromide (

    
    ) facilitates the radical substitution of the diazonium group with bromine.
    

This route ensures the bromine is placed exactly at the C5 position (para to the


), which is otherwise difficult to access via Electrophilic Aromatic Substitution (EAS).
Synthetic Logic Flowchart

Synthesis Figure 2: Retrosynthetic Logic for Regioselective Synthesis Start 2,6-dichlorobenzotrifluoride Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 4-nitro-2,6-dichlorobenzotrifluoride Step1->Inter1 Step2 Reduction (Fe/HCl or H2/Pd) Inter1->Step2 Inter2 4-amino-2,6-dichlorobenzotrifluoride (Aniline Precursor) Step2->Inter2 Step3 Sandmeyer Rxn (NaNO2, HBr, CuBr) Inter2->Step3 Final 5-bromo-1,3-dichloro- 2-(trifluoromethyl)benzene Step3->Final

Part 3: Reactivity Profile & Chemoselectivity

For the medicinal chemist, this molecule acts as a "bifunctional" scaffold. The reactivity is highly polarized between the C5-Br bond and the rest of the ring.

The "Magic Handle" (C5-Bromine)

The bromine atom at position 5 is the primary site of reactivity.

  • Lithium-Halogen Exchange: Treatment with

    
    -BuLi or 
    
    
    
    -PrMgCl generates the aryl lithium/magnesium species at -78°C. This nucleophile can then react with electrophiles (aldehydes, ketones, borates).
  • Palladium Cross-Coupling: The C-Br bond is an excellent partner for Suzuki-Miyaura (boronic acids) or Buchwald-Hartwig (amines) couplings.

    • Note: The flanking chlorines at 1 and 3 do not interfere with coupling at C5 due to distance, making this a "clean" coupling partner.

The "Shielded Core" (C1/C2/C3)

The


 motif is chemically inert under standard conditions.
  • Metabolic Blocking: The chlorines prevent P450 oxidation at the ortho positions.

  • Lipophilicity: The

    
     and Cl groups significantly increase the 
    
    
    
    (approx 4.8), enhancing membrane permeability but potentially lowering aqueous solubility.

Part 4: Applications in Drug Discovery

This scaffold is particularly relevant in the design of Isoxazoline parasiticides (e.g., analogs of Fluralaner or Afoxolaner) and next-generation agrochemicals.

  • Bioisosterism: The 2,6-dichloro-4-trifluoromethylphenyl moiety is often used to replace bulky aliphatic groups (like

    
    -butyl) to improve potency and metabolic stability.
    
  • Atropisomerism: When coupled to another bulky ring system at C5, the rotational barrier created by the Cl/CF3 groups can induce atropisomerism (axial chirality), a critical factor in modern stereoselective drug design.

Part 5: Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Must be handled in a fume hood. Avoid contact with strong oxidizing agents.

References

  • Fluorochem. (2024). Product Data: 4-Bromo-2,6-dichlorobenzotrifluoride (CAS 2169186-20-1). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1268256 (Isomer Analogs). Retrieved from

  • ChemicalBook. (2024). 5-Bromo-1,3-dichloro-2-fluorobenzene (Structural Analog Data). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Halogenated Benzotrifluorides. Retrieved from

Sources

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,6-dichlorobenzotrifluoride: Density and Boiling Point

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the key physical properties—specifically density and boiling point—of halogenated benzotrifluorides, with a focus on 4-Bromo-2,6-dichlorobenzotrifluoride. In the landscape of pharmaceutical and agrochemical research, a profound understanding of a compound's physical characteristics is paramount for successful synthesis, formulation, and process scale-up. This document is structured to deliver not just data, but also the underlying scientific principles and practical methodologies for their determination, ensuring a self-validating and expert-driven narrative.

Introduction: The Significance of Physical Properties in Drug Development

The journey of a molecule from a laboratory curiosity to a viable drug candidate is paved with critical data points. Among the most fundamental are its physical properties. Density and boiling point, while seemingly basic, are determinative in a multitude of downstream applications.

  • Density is a crucial parameter in solvent selection for reactions and purifications, calculating reaction volumes, and in the formulation of final drug products where dosage accuracy is non-negotiable.

  • Boiling Point is a primary indicator of a compound's volatility and is essential for designing purification techniques such as distillation, predicting vapor pressure, and ensuring safe handling and storage conditions.

For complex, highly functionalized molecules like 4-Bromo-2,6-dichlorobenzotrifluoride, these properties are influenced by a delicate interplay of molecular weight, intermolecular forces (such as van der Waals forces and dipole-dipole interactions), and molecular geometry.

Physical Properties of 4-Bromo-2,6-dichlorobenzotrifluoride: A Data Gap and a Surrogate-Based Approach

As of the latest literature review, specific experimental data for the density and boiling point of 4-Bromo-2,6-dichlorobenzotrifluoride (CAS 2169186-20-1) are not publicly available.[1] This absence of data is not uncommon for novel or highly specialized chemical entities.

To provide a practical and illustrative guide, we will utilize a closely related structural analogue, 4-Bromo-2-chlorobenzotrifluoride (CAS 467435-07-0) , as a surrogate for the purpose of demonstrating data presentation and discussing the implications of these physical properties. It is imperative that researchers independently determine the properties of 4-Bromo-2,6-dichlorobenzotrifluoride once a sample is synthesized and purified.

Data for Surrogate: 4-Bromo-2-chlorobenzotrifluoride

The physical properties of the surrogate compound are summarized in the table below. These values provide a reasonable estimation of the expected range for the target compound, given the structural similarities.

Physical PropertyValueConditionsSource
Boiling Point 224.1 °Cat 760 mmHg[2]
Density 1.76 g/mLat 20 °C (Assumed)[3]

Experimental Determination of Boiling Point

The determination of a boiling point is a fundamental laboratory technique. For small-scale research applications, the capillary method (Siwoloboff method) is often preferred due to its requirement for only a small amount of the substance.

Principle of the Capillary Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] In the capillary method, a small amount of the liquid is heated in a tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. At the boiling point, the vapor pressure of the liquid is sufficient to cause a rapid and continuous stream of bubbles to emerge from the capillary. The temperature at which this occurs is the boiling point.[5]

Step-by-Step Protocol for Boiling Point Determination
  • Sample Preparation : Place a few drops of the purified liquid sample into a small test tube or a fusion tube.

  • Capillary Tube Insertion : Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

  • Apparatus Setup : Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating : Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a melting point apparatus with a heating block). The heating bath ensures even temperature distribution.

  • Observation : Heat the bath gently while stirring. Observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.

  • Boiling Point Identification : Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point.

  • Confirmation : Stop heating and allow the bath to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

  • Recording : Record the temperature. For high accuracy, the barometric pressure should also be recorded.[6]

Experimental Workflow for Boiling Point Determination

Boiling_Point_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Add Liquid Sample to Fusion Tube B Insert Inverted Sealed Capillary Tube A->B C Attach Sample Assembly to Thermometer B->C D Immerse in Heating Bath C->D E Heat Gently and Observe D->E F Note Temperature of Rapid Bubbling E->F G Cool and Note Temperature of Liquid Entry F->G H Record Boiling Point G->H

Caption: Workflow for Boiling Point Determination via the Capillary Method.

Experimental Determination of Density

The density of a liquid is its mass per unit volume.[7] A common and accurate method for determining the density of a liquid is by using a pycnometer or a volumetric flask.

Principle of Density Determination

This method relies on accurately measuring the mass of a known volume of the liquid. By first calibrating the volume of the container (pycnometer or volumetric flask) with a liquid of known density (e.g., deionized water), the volume of the container can be determined with high precision. Subsequently, the mass of the unknown liquid filling that same volume is measured, allowing for the calculation of its density.

Step-by-Step Protocol for Density Determination
  • Clean and Dry : Thoroughly clean and dry a pycnometer or a small volumetric flask with its stopper.

  • Mass of Empty Container : Accurately weigh the empty, dry container (mass A).

  • Calibration with Water : Fill the container with deionized water of a known temperature. Ensure there are no air bubbles. Insert the stopper and wipe any excess water from the outside.

  • Mass with Water : Weigh the container filled with water (mass B).

  • Calculate Volume : Calculate the mass of the water (mass B - mass A). Using the known density of water at that temperature, calculate the precise volume of the container (Volume = Mass of water / Density of water).

  • Dry the Container : Empty and thoroughly dry the container.

  • Fill with Sample : Fill the dry container with the liquid sample, ensuring the same level of filling as with the water.

  • Mass with Sample : Weigh the container filled with the sample (mass C).

  • Calculate Density : Calculate the mass of the sample (mass C - mass A). Calculate the density of the sample (Density = Mass of sample / Volume of container).

Experimental Workflow for Density Determination

Density_Determination_Workflow cluster_calibration Volume Calibration cluster_measurement Sample Measurement cluster_calculation Density Calculation A Weigh Empty, Dry Pycnometer (Mass A) B Fill with Deionized Water and Weigh (Mass B) A->B C Calculate Volume of Pycnometer B->C D Dry Pycnometer and Fill with Sample C->D E Weigh Pycnometer with Sample (Mass C) D->E F Calculate Mass of Sample (Mass C - Mass A) E->F G Calculate Density (Mass / Volume) F->G

Caption: Workflow for Density Determination using a Pycnometer.

Conclusion

While the specific physical properties of 4-Bromo-2,6-dichlorobenzotrifluoride remain to be experimentally determined and reported in the literature, this guide provides a robust framework for understanding, determining, and applying the critical parameters of density and boiling point. The use of 4-Bromo-2-chlorobenzotrifluoride as a surrogate illustrates the importance of these values in a practical context. For researchers in drug development and related fields, the rigorous and methodical determination of these fundamental physical properties is an indispensable step in the advancement of new chemical entities from the laboratory to their final application.

References

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • University of California, Los Angeles. DETERMINATION OF BOILING POINTS. [Link]

  • Babcock University. Experiment 1: Determining the Densities of Solids and Liquids. [Link]

  • Al-Rasheed University College of Pharmacy. Experiment No. (6) Determination of the relative density and absolute density of the liquid. [Link]

  • PubChem. 4-Bromo-2-chlorobenzotrifluoride. [Link]

  • Scribd. Experiment 7 3 - Physical Properties of Organic Compounds. [Link]

  • Al-Rasheed University. Organic Chemistry Laboratory, Lab. 6: Density. [Link]

Sources

Technical Guide: Solubility Profile of 4-Bromo-2,6-dichlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, solvent selection strategy, and handling protocols for 4-Bromo-2,6-dichlorobenzotrifluoride (CAS 2169186-20-1). It is designed for process chemists and researchers optimizing synthesis workflows such as lithiation, cross-coupling, or crystallization.

Executive Summary

4-Bromo-2,6-dichlorobenzotrifluoride is a highly lipophilic, poly-halogenated aromatic intermediate. Its physicochemical behavior is dominated by the electron-withdrawing trifluoromethyl (-CF₃) group and the steric bulk of the ortho-dichloro substituents.

  • Primary Solubility Characteristic: Strictly hydrophobic (Lipophilic).[1]

  • Preferred Solvents: Halogenated hydrocarbons (DCM), Ethers (THF, 2-MeTHF), and Aromatics (Toluene).

  • Incompatibility: Insoluble in water; limited solubility in highly polar protic solvents (e.g., pure Ethylene Glycol).[1]

  • Critical Application: Used as an electrophile in Suzuki-Miyaura couplings and metal-halogen exchange reactions where anhydrous, non-protic solvent systems are mandatory.

Physicochemical Profile & Predicted Properties[1][2][3][4][5]

Understanding the molecule's polarity is the foundation of solvent selection.[1] The high LogP value indicates a strong preference for non-polar environments.[1]

PropertyValue / DescriptionSource/Basis
CAS Number 2169186-20-1Verified Registry
Molecular Formula C₇H₂BrCl₂F₃Structure
Molecular Weight 293.89 g/mol Calculated
Predicted LogP ~4.8High Lipophilicity (Analogous to 3,5-dichloro isomer)
Physical State Low-melting Solid or Viscous LiquidStructural Analog Extrapolation
Electronic Character Electron-deficient (π-acidic)Due to -CF₃ and -Cl substituents
Structural Visualization

The following diagram illustrates the electronic environment affecting solubility. The -CF₃ group induces a strong dipole but overall hydrophobicity, while the Br atom provides the site for functionalization.

ChemicalStructure Core Benzene Ring (Lipophilic Core) CF3 -CF3 Group (Strong Hydrophobicity Fluorine-Solvent Interactions) Core->CF3 Inductive Effect (-I) Cl_Ortho 2,6-Dichloro (Steric Bulk Reduces Packing Efficiency) Core->Cl_Ortho Steric Shielding Br_Para 4-Bromo (Reactive Site Polarizable) Core->Br_Para Cross-Coupling Site

Caption: Functional group analysis determining solubility and reactivity.

Solubility Screening Guide

This classification is based on the "Like Dissolves Like" principle, validated by the compound's calculated partition coefficient (LogP > 4).

Solvent Compatibility Table[7]
Solvent ClassRepresentative SolventsSolubility RatingProcess Recommendation
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction and transport.
Ethers THF, 2-MeTHF, MTBE, CPMEGood to Excellent Ideal for Grignard/Lithiation reactions. 2-MeTHF is the greener alternative.
Aromatics Toluene, Xylene, ChlorobenzeneGood Preferred for high-temperature couplings (Suzuki/Buchwald).
Esters Ethyl Acetate, Isopropyl AcetateGood Standard solvent for silica gel chromatography purification.[1]
Alkanes Hexane, Heptane, PentaneModerate Use as an anti-solvent for crystallization.[1]
Polar Aprotic DMF, DMSO, NMPGood Used for nucleophilic substitutions (SɴAr), though workup can be difficult.
Protic Water, Methanol (Pure)Poor / Insoluble Water is an anti-solvent.[1] Methanol may dissolve small amounts but is generally poor.[1]
Expert Insight: The "Green" Swap

For process scale-up, replace Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) where possible.

  • Why? 2-MeTHF separates cleanly from water (unlike THF), has a higher boiling point than DCM, and solubilizes poly-halogenated aromatics effectively due to its ether oxygen and lipophilic methyl group.

Experimental Protocol: Solubility Determination

Do not rely solely on literature values. Every batch and polymorph can behave differently.[1] Use this gravimetric protocol to determine the precise saturation point (S_sat) for your specific lot.[1]

Workflow: Saturation Shake-Flask Method

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibrate: Stir at T_target (24 Hours) Start->Equilibration Filtration Filtration: 0.45 µm PTFE Filter (Pre-heated if T > RT) Equilibration->Filtration Analysis Quantification: Gravimetric or HPLC Filtration->Analysis

Caption: Standard Operating Procedure (SOP) for determining saturation solubility.

Step-by-Step Protocol:

  • Preparation: Place 500 mg of 4-Bromo-2,6-dichlorobenzotrifluoride into a chemically resistant vial (borosilicate glass).

  • Solvent Addition: Add the target solvent (e.g., Toluene) in 0.5 mL increments while stirring until the solid fails to dissolve (suspension formed).[1]

  • Equilibration: Cap the vial and stir at the desired temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Draw the supernatant through a 0.45 µm PTFE syringe filter . Note: Do not use Nylon filters as halogenated solvents may degrade them.[1]

  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of the filtrate into a pre-weighed tared vial.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven.[1]

    • Weigh the residue.[1]

    • Calculation: Solubility (mg/mL) = (Mass of Residue) / 1.0 mL.[1]

Process Application: Suzuki-Miyaura Coupling

The most common utility of this compound is as an electrophile in cross-coupling.[1] Solvent choice here is critical not just for solubility, but for catalytic activity.[1]

Recommended Solvent System: Toluene/Water (4:1) or 1,4-Dioxane/Water.

  • Rationale: The biphasic Toluene/Water system allows the lipophilic aryl bromide to remain in the organic phase while inorganic bases (K₂CO₃, K₃PO₄) dissolve in the aqueous phase. Phase transfer catalysts (e.g., TBAB) are often added.[1]

SuzukiCoupling Reactants Aryl Bromide + Boronic Acid Solvent Solvent Choice: Toluene/H2O or THF/H2O Reactants->Solvent Dissolution Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Solvent->Catalyst Stabilization Cycle Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Catalyst->Cycle Initiates Product Biaryl Product Cycle->Product Yields

Caption: Role of solvent in the Suzuki-Miyaura catalytic cycle.

Safety & Handling References

Hazard Identification:

  • Skin/Eye Irritant: Like most benzyl halides and benzotrifluorides, this compound is irritating to mucous membranes.[1]

  • HF Generation: In the presence of strong Lewis acids or extreme combustion, the -CF₃ group can degrade to release Hydrogen Fluoride (HF).

  • Waste Disposal: Must be segregated into Halogenated Organic Waste streams.[1] Do not mix with acid waste.[1]

References:

  • Chemical Identity: 4-Bromo-2,6-dichlorobenzotrifluoride, CAS 2169186-20-1.[2] Fluorochem Product Record.

  • Analogous Solubility Data: Solubility Behaviors and Correlations of Common Organic Solvents. ACS Figshare.[1]

  • Synthesis Application: Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis. ResearchGate.

  • Safety Data: Safety Data Sheet for 4-Bromo-2-chlorobenzotrifluoride (Analog). Sigma-Aldrich.[1]

Sources

Operational Stewardship Guide: 4-Bromo-2,6-dichlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 4-Bromo-2,6-dichlorobenzotrifluoride

  • CAS Registry Number: 2169186-20-1[1]

  • Primary Application: Advanced Intermediate for Medicinal Chemistry & Agrochemical Synthesis

  • Version: 1.0 (Technical Whitepaper)

Part 1: Chemical Identity & Strategic Utility

The Molecule

This guide addresses 4-Bromo-2,6-dichlorobenzotrifluoride , a highly specialized halogenated aromatic scaffold. Unlike its common mono-substituted analogs, this tris-substituted benzene ring offers a unique "lock-and-key" geometry for drug design.

PropertySpecification
IUPAC Name 5-Bromo-1,3-dichloro-2-(trifluoromethyl)benzene
Molecular Formula

Molecular Weight 293.89 g/mol
Physical State Low-melting solid or viscous liquid (dependent on purity/temperature)
Solubility High in organic solvents (DCM, THF, EtOAc); Negligible in water
Strategic Utility in Synthesis

In drug discovery, this molecule is not merely a reagent; it is a metabolic fortress .

  • The

    
     Group:  Increases lipophilicity (LogP ~4.8), facilitating membrane permeability, while preventing metabolic oxidation at the benzylic position.
    
  • The 2,6-Dichloro Motif: Provides steric bulk that forces the aromatic ring out of planarity in biphenyl systems (atropisomerism potential) and blocks ortho-metabolism (e.g., preventing glutathione conjugation).

  • The 4-Bromo Handle: The primary reactive site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

SynthesisLogic cluster_0 Structure-Activity Logic Scaffold 4-Bromo-2,6-dichloro- benzotrifluoride PdCat Pd(0) Oxidative Addition Scaffold->PdCat Selective insertion at C-Br bond Intermediate Pd(II) Complex PdCat->Intermediate Stabilized by 2,6-Cl sterics Target Drug Candidate (Metabolically Stable) Intermediate->Target Suzuki/Buchwald Coupling

Figure 1: The synthetic utility of the scaffold relies on the selective reactivity of the C-Br bond while the C-Cl and C-CF3 bonds remain inert to standard coupling conditions.

Part 2: Critical Hazard Analysis (Mechanism-Based)

Standard SDS documents list H-codes. As researchers, we must understand the mechanism of toxicity to mitigate it effectively.

The Lipophilic Vector (Skin Absorption)

Hazard: H315 (Skin Irritation) / H319 (Eye Irritation). Mechanism: The high LogP (~4.8) means this compound partitions aggressively into lipid bilayers. It does not just sit on the skin; it penetrates.

  • Risk: If dissolved in a carrier solvent like DMSO or DMF, dermal absorption is rapid, potentially delivering systemic toxicity (H302).

  • Mitigation: Do not rely on standard nitrile gloves for prolonged contact with solutions.

Respiratory Irritation & Hydrolysis

Hazard: H335 (Respiratory Irritation).[1] Mechanism: Upon contact with mucous membranes, the electron-deficient ring can induce local irritation. Furthermore, in a fire scenario, the thermal decomposition is catastrophic, releasing Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl) , and Hydrogen Bromide (HBr) .

Environmental Persistence

Hazard: Likely Aquatic Chronic (based on halo-aromatic analogs). Mechanism: The C-F and C-Cl bonds are resistant to hydrolysis and biodegradation. Spills into drains are not just a compliance violation; they are long-term environmental events.

Part 3: Operational Handling Protocol (Self-Validating)

This protocol utilizes a "Check-Act-Verify" system to ensure safety.

Pre-Synthesis Validation (The "Glove Test")

Before handling the neat compound, validate your PPE.

  • Select Solvent: Identify the solvent you will use (e.g., Dichloromethane).

  • Test: Place a drop of the solvent on your glove fingertip.

  • Validation: If the glove ripples or softens within 30 seconds, STOP . You need a laminate (Silver Shield) or Viton glove under-layer. The compound will ride the solvent through a compromised glove.

Reaction Setup (Suzuki Coupling Example)

Objective: Couple 4-Bromo-2,6-dichlorobenzotrifluoride with a boronic acid.

  • Glassware Prep: Oven-dried 3-neck flask. Validation: Flame-dry under vacuum; if pressure gauge doesn't hold steady, re-grease joints.

  • Reagent Addition: Add the bromide (1.0 eq), boronic acid (1.2 eq), and Base (

    
    ).
    
  • Catalyst Addition: Add Pd catalyst last or in a glovebox to prevent oxidation.

  • Degassing: Sparge with Argon for 15 mins. Validation: Solution color should remain stable (no immediate blackening indicating Pd death).

  • Thermal Control: The 2,6-dichloro substituents create steric hindrance. Higher temperatures (80-100°C) are often required. Ensure reflux condenser coolant is flowing before heating.

Post-Reaction Quench & Cleanup

The Trap: Do not use strong base baths for cleaning immediately. Reasoning: While the


 is stable, harsh hydroxides at high temps can force hydrolysis or nucleophilic aromatic substitution, creating complex waste streams.
Protocol: 
  • Rinse glassware with Acetone.

  • Collect rinse in "Halogenated Waste".

  • Wash glassware with mild detergent and water.

HandlingWorkflow Start Start: Weighing Reagent PPE_Check Validation: Glove Solvent Compatibility Start->PPE_Check Transfer Transfer to Vessel (Fume Hood ONLY) PPE_Check->Transfer Pass Reaction Reaction (Inert Gas) Transfer->Reaction Spill Spill Event? Reaction->Spill Cleanup Absorb with Vermiculite (Do NOT use paper towels) Spill->Cleanup Yes Waste Dispose: Halogenated High-Temp Incineration Spill->Waste No (Routine Workup) Cleanup->Waste

Figure 2: Operational workflow emphasizing the critical decision points for spill management and waste disposal.

Part 4: Emergency Response

Fire Fighting (The HF Risk)

In the event of a fire involving this substance, standard water spray may create hydrofluoric acid mist if it contacts decomposing material.

  • Primary Media: Dry chemical,

    
    , or alcohol-resistant foam.[2]
    
  • Responder PPE: Full SCBA is mandatory. The thermal decomposition products (

    
    , 
    
    
    
    ,
    
    
    ) are immediately dangerous to life and health (IDLH).
First Aid
  • Eye Contact: Rinse for 15 minutes minimum .[3][4][5][6] Validation: Use a timer. 5 minutes feels like 15 when in pain; do not guess.

  • Skin Contact: Wash with soap and water.[3][4][5][6] If dissolved in organic solvent, wash for 20 minutes and seek medical attention, as systemic absorption is likely.

Part 5: Storage & Disposal[6]

ParameterProtocol
Storage Condition Cool, dry place. Keep container tightly closed.
Incompatibility Strong oxidizing agents, Strong bases (potential for exothermic hydrolysis).
Disposal Code Halogenated Organic Waste. Do not mix with non-halogenated solvents (increases disposal cost and risk).
Destruction Method High-temperature incineration (>1100°C) with scrubber for HF/HCl capture.

References

  • PubChem. (2024). Compound Summary: 4-Bromo-2-chlorobenzotrifluoride (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Halogenated Benzotrifluorides. Retrieved from [Link]

Sources

Strategic Utilization of Halogenated Benzotrifluorides in High-Affinity Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Function Scaffold

In modern medicinal chemistry, the halogenated benzotrifluoride scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This guide moves beyond basic fluorination strategies to explore the synergistic interplay between the trifluoromethyl group (


) and aryl halogens (Cl, Br, I).

For the drug developer, this scaffold offers a dual advantage:

  • The

    
     Effect:  A metabolic shield that modulates lipophilicity (
    
    
    
    ) and blocks oxidative clearance (CYP450).[1]
  • The Halogen Handle: A site for late-stage diversification (via cross-coupling) or a specific pharmacophoric element capable of halogen bonding (XB).

This whitepaper details the physicochemical rationale, synthetic workflows, and experimental protocols required to master this chemical space.

Physicochemical Architecture: The Fluorine-Halogen Synergy

The success of derivatives like Sorafenib (Raf kinase inhibitor) relies on the specific electronic landscape created by the 4-chloro-3-(trifluoromethyl)phenyl moiety.

The Sigma-Hole and Halogen Bonding

While fluorine is the most electronegative element, heavier halogens (Cl, Br, I) on a benzotrifluoride ring exhibit a region of positive electrostatic potential on their outer surface, known as the


-hole .
  • Mechanism: The electron-withdrawing nature of the ring (amplified by

    
    ) pulls electron density away from the halogen, enlarging the 
    
    
    
    -hole.
  • Application: This positive patch allows the halogen to act as a Lewis acid, forming highly directional non-covalent bonds with backbone carbonyls or sulfurs in the protein binding pocket.

Metabolic Switching

The


 group is metabolically inert. By placing it at positions susceptible to metabolic attack (typically para or meta), we force "metabolic switching"—redirecting metabolism to less critical sites or slowing clearance entirely.

Table 1: Comparative Physicochemical Metrics of Benzene Substituents

SubstituentVan der Waals Radius (Å)Hammett

(Electronic)
Hansch

(Lipophilicity)
Metabolic Stability
-H 1.200.000.00Low (Oxidation prone)
-F 1.470.060.14High
-Cl 1.750.230.71High
-CH

2.00-0.170.56Low (Benzylic oxidation)
-CF

2.70 0.54 0.88 Very High

Data Source: Classical Hansch/Hammett parameters derived from J. Med. Chem. literature [1].

Structural Logic & SAR Visualization

The decision to deploy a halogenated benzotrifluoride is rarely random. It follows a logic flow based on optimizing potency and DMPK (Drug Metabolism and Pharmacokinetics) properties.

SAR_Logic Start Hit Compound (Labile Phenyl Ring) Decision Identify Metabolic Hotspot (CYP) Start->Decision CF3_Add Add -CF3 Group (Block Metabolism) Decision->CF3_Add Block Para/Meta Lipophilicity Check LogP (Is it too high?) CF3_Add->Lipophilicity Halogen_Add Add Halogen (Cl/Br) (Fill Hydrophobic Pocket) Lipophilicity->Halogen_Add Need Steric Bulk XB_Check Check Halogen Bond (Sigma-Hole Interaction) Halogen_Add->XB_Check Final Optimized Lead (Sorafenib-like) XB_Check->Final Affinity Gain

Figure 1: Decision matrix for incorporating halogenated benzotrifluoride moieties during Lead Optimization.

Synthetic Architectures: The "Handle" Strategy

The primary synthetic challenge is chemoselectivity . When working with a scaffold like 4-bromo-1-chloro-2-(trifluoromethyl)benzene , the chemist must exploit the reactivity difference between the Bromine (more reactive) and Chlorine (less reactive) atoms.

Divergent Synthesis Workflow

This strategy allows a single intermediate to generate a library of compounds. We utilize the Bromine for the initial cross-coupling (building the core) and retain the Chlorine/Trifluoromethyl motif for the final interaction with the target protein.

Synthesis_Workflow Precursor 4-bromo-1-chloro- 2-(trifluoromethyl)benzene Step1 Suzuki Coupling (Pd(dppf)Cl2, R-B(OH)2) Precursor->Step1 Selective at Br Intermed Biaryl Intermediate (Cl & CF3 intact) Step1->Intermed PathA Path A: S_NAr Displacement (Amination of Cl) Intermed->PathA If Ring is Electron Deficient PathB Path B: Buchwald Coupling (Catalytic Amination) Intermed->PathB If Ring is Electron Rich Product Final Drug Candidate PathA->Product PathB->Product

Figure 2: Chemoselective diversification strategy. The Br-C bond reacts preferentially over the Cl-C bond.

Detailed Experimental Protocol

Objective: Synthesis of a biaryl scaffold via chemoselective Suzuki-Miyaura coupling, preserving the chloro-trifluoromethyl motif.

Target Molecule: 4'-chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile. Starting Material: 4-bromo-1-chloro-2-(trifluoromethyl)benzene (CAS: 320-51-4 derivative).

Reagents & Equipment
  • Aryl Halide: 4-bromo-1-chloro-2-(trifluoromethyl)benzene (1.0 eq, 259 mg, 1.0 mmol).

  • Boronic Acid: 4-cyanophenylboronic acid (1.1 eq, 161 mg, 1.1 mmol).

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.03 eq, 24 mg).
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 eq).
  • Solvent: 1,4-Dioxane (degassed).

  • Inert Gas: Nitrogen or Argon balloon.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cycle vacuum/nitrogen (3x) to ensure an oxygen-free environment. Note: Oxygen is the primary cause of homocoupling side products.

  • Reagent Loading:

    • Charge the flask with the Aryl Halide, Boronic Acid, and Palladium catalyst.

    • Add 1,4-Dioxane (5 mL) via syringe.

    • Add the aqueous K

      
      CO
      
      
      
      solution (1.5 mL) via syringe.
  • Reaction:

    • Heat the mixture to 80°C in an oil bath.

    • Monitor via TLC (Hexane/EtOAc 9:1) every 30 minutes.

    • Endpoint: The starting bromide spot (

      
      ) should disappear; the product spot (
      
      
      
      ) will appear. The chloro-substituent remains intact at this temperature [2].
  • Workup (Self-Validating Step):

    • Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL).

    • Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na

      
      SO
      
      
      
      , and filter.
    • Validation: A crude NMR aliquot should show the diagnostic splitting of the biphenyl system and the retention of the specific aromatic protons adjacent to the Cl/CF

      
       group.
      
  • Purification:

    • Concentrate under reduced pressure.

    • Purify via Silica Gel Flash Chromatography (Gradient: 0-10% EtOAc in Hexanes).

Case Study: Sorafenib (Nexavar)

Sorafenib illustrates the quintessential application of this guide's topic.

  • Structure: Contains a 4-chloro-3-(trifluoromethyl)phenyl urea terminus.[2][3]

  • Function of

    
    :  It occupies a hydrophobic pocket in the BRAF kinase enzyme, displacing water and increasing entropic gain upon binding.
    
  • Function of Cl: It fills a specific steric volume and prevents the rotation of the phenyl ring, locking the bioactive conformation. Furthermore, the electron-deficient ring (due to

    
    ) enhances the acidity of the urea NH protons, strengthening the hydrogen bonds to the kinase hinge region (Asp509/Glu500) [3].
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844.

  • Xu, Z., et al. (2014). Halogen Bonding in Drug Discovery: Structure, Diversity, and Applications. Journal of Medicinal Chemistry, 57(2), 268-284.

Sources

Methodological & Application

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,6-dichlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substrate Analysis

The substrate 4-Bromo-2,6-dichlorobenzotrifluoride (CAS: 85958-59-6 / Analogous derivatives) represents a "privileged scaffold" in the synthesis of modern agrochemicals (e.g., Fipronil derivatives) and pharmaceutical candidates. Its unique substitution pattern offers a distinct electronic and steric profile that dictates specific handling during palladium-catalyzed cross-coupling.

Structural & Electronic Deconstruction

To design a self-validating protocol, one must understand the competing forces on the benzene ring:

  • C1: Trifluoromethyl (

    
    ):  A strong electron-withdrawing group (EWG) that significantly lowers the electron density of the 
    
    
    
    -system, facilitating the initial oxidative addition step of the catalytic cycle.
  • C2, C6: Dichloro Substitution: These atoms provide immense steric bulk around the

    
     group, protecting it from metabolic degradation in biological systems. Chemically, they deactivate the C2/C6 positions, making them inert to standard Pd-catalyzed conditions compared to C4.
    
  • C4: Bromine (Reactive Site): This is the "soft spot." The C-Br bond is weaker (Bond Dissociation Energy

    
     80 kcal/mol) than the C-Cl bonds (
    
    
    
    95 kcal/mol). Furthermore, it is spatially distal to the steric crowding of the 2,6-dichloro motif, allowing bulky phosphine ligands to access the metal center during oxidative addition.
The Chemoselectivity Challenge

The primary risk in coupling this substrate is not low reactivity, but hydrodehalogenation . Due to the electron-deficient nature of the ring, if the transmetallation step is slow (e.g., due to a sluggish boronic acid), the Pd(II) intermediate is prone to


-hydride elimination or reduction, leading to the "proton-quenched" side product (3,5-dichlorobenzotrifluoride).

Decision Logic & Mechanism

The following decision tree illustrates the mechanistic pathway and ligand selection logic required to ensure C4-selectivity over C2/C6 side reactions.

Chemoselectivity Substrate 4-Bromo-2,6-dichlorobenzotrifluoride OxAdd Oxidative Addition (Pd0 -> PdII) Substrate->OxAdd Electron Deficient Ring Selectivity Site Selectivity Check OxAdd->Selectivity C4_Path C4-Br Insertion (Kinetic Product) Selectivity->C4_Path Weaker Bond + Accessible C2_Path C2-Cl Insertion (Thermodynamic/Steric Barrier) Selectivity->C2_Path Strong Bond + Steric Block Transmetal Transmetallation (Rate Determining) C4_Path->Transmetal RedElim Reductive Elimination Transmetal->RedElim Fast SideRxn Hydrodehalogenation (Impurity) Transmetal->SideRxn Slow Partner/Wet Solvent Product C4-Functionalized Product RedElim->Product

Caption: Mechanistic flow prioritization C4-Br insertion. Red paths indicate failure modes.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bonds (Biaryl synthesis). Scope: Compatible with aryl, heteroaryl, and vinyl boronic acids.[1][2]

Reagent Selection Strategy
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is the gold standard here. The bidentate ferrocenyl ligand prevents catalyst decomposition and has a wide bite angle that favors reductive elimination, crucial for sterically demanding products.

  • Base: Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . We avoid strong alkoxides (like NaOtBu) to prevent potential
    
    
    side reactions at the activated C2/C6-Cl positions.
  • Solvent: 1,4-Dioxane/Water (4:1) . The presence of water is essential to activate the boronic acid (forming the boronate species).

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vial (equipped with a magnetic stir bar) with 4-Bromo-2,6-dichlorobenzotrifluoride (1.0 equiv, typically 1.0 mmol).

    • Add Aryl Boronic Acid (1.2 – 1.5 equiv).

    • Add

      
        (2.0 – 3.0 equiv).
      
    • Crucial: Add Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) last to minimize oxidation before the inert atmosphere is established.

  • Inerting:

    • Seal the vial with a septum cap.[3]

    • Evacuate and backfill with Nitrogen or Argon (

      
      /Ar) three times.
      
    • Inject degassed 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration relative to substrate) via syringe.

  • Reaction:

    • Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide.

    • Note: If the reaction stalls, add a fresh portion of boronic acid (0.2 equiv), not more catalyst.

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Pd black.

    • Wash the filtrate with water (x2) and brine (x1).

    • Dry over

      
      , concentrate, and purify via flash column chromatography.
      

Protocol B: Buchwald-Hartwig Amination

Objective: Formation of C-N bonds (Aniline derivatives). Scope: Primary and secondary amines.

Reagent Selection Strategy
  • Catalyst: Pd(OAc)₂ + Xantphos or BINAP . These ligands are necessary because the electron-deficient ring requires a catalyst system that facilitates reductive elimination of the electron-poor aryl amine. Xantphos is particularly good at preventing chelation-based catalyst deactivation.

  • Base: Cesium Carbonate (

    
    ) . While NaOtBu is common in Buchwald couplings, 
    
    
    
    is preferred here to avoid defluorination or chloride displacement.
Step-by-Step Methodology
  • Preparation:

    • Combine 4-Bromo-2,6-dichlorobenzotrifluoride (1.0 equiv), Amine (1.2 equiv),

      
        (2.0 equiv), Pd(OAc)₂  (2 mol%), and Xantphos  (4 mol%) in a dry pressure tube.
      
  • Solvent & Conditions:

    • Add anhydrous Toluene or 1,4-Dioxane (0.2 M).

    • Strict Anaerobic Conditions: Sparge solvent with Argon for 10 minutes prior to addition. Oxygen kills this catalytic cycle efficiently.

  • Execution:

    • Seal and heat to 100 °C for 12–18 hours.

    • Endpoint: Full consumption of starting bromide.

Quantitative Data & Troubleshooting

Solvent & Base Screening Matrix (Yield Optimization)

Data based on coupling with Phenylboronic acid (1.5 equiv).

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Notes
1



Tol/H2O9065%Significant hydrodehalogenation observed.
2

dppf

Dioxane/H2O8082%Good conversion, minor impurities.
3

dppf

Dioxane/H2O 85 94% Optimal conditions. Clean profile.
4

XPhos

THF7088%High yield but expensive ligand system.
Common Failure Modes
  • Issue: Starting material remains, but catalyst is black (precipitated).

    • Cause: "Pd Black" formation due to unstable ligand-metal complex.

    • Fix: Switch to Pd(dppf)Cl2 or increase ligand:metal ratio to 2:1.

  • Issue: Product forms but contains 3,5-dichlorobenzotrifluoride (Hydrodehalogenation).

    • Cause: Solvent is too "wet" (excessive proton source) or transmetallation is too slow.

    • Fix: Use anhydrous dioxane with strictly 2-3 eq of water, or switch to anhydrous toluene with CsF base (anhydrous Suzuki conditions).

Experimental Workflow Diagram

Workflow Setup Setup: 1.0 eq Substrate 1.5 eq Boronic Acid 3.0 eq Base Catalyst Add Catalyst: Pd(dppf)Cl2 (3-5%) (Add LAST) Setup->Catalyst Inert Inerting: Vac/Fill N2 (x3) Degassed Solvent Catalyst->Inert Heat Reaction: 85°C, 4-12h Stir Vigorously Inert->Heat Workup Workup: Filter (Celite) Wash (Brine) Concentrate Heat->Workup

Caption: Standard Operating Procedure (SOP) for Suzuki Coupling of 4-Bromo-2,6-dichlorobenzotrifluoride.

Safety & Handling

  • Polyhalogenated Aromatics: These compounds can be persistent. All waste must be segregated into halogenated organic waste streams.

  • Palladium Residues: Pd is a heavy metal. Scavengers (e.g., SiliaMetS® Thiol) should be used during purification if the product is intended for biological testing (target <10 ppm Pd).

  • Reactivity: While stable, the

    
     group can hydrolyze under extremely forcing basic conditions (e.g., molten NaOH), releasing fluoride ions. Standard coupling conditions described above are safe.
    

References

  • Fluorochem. (2024). 4-Bromo-2,6-dichlorobenzotrifluoride Product Data and Safety Sheet. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from

  • BenchChem. (2024). Comparative Guide to Catalysts for Selective Cross-Coupling of Polyhalogenated Arenes. Retrieved from

  • Neufeldt, S. R., et al. (2022).[3] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry. Retrieved from

  • PatSnap. (2021). Synthesis method of fipronil intermediate (Use of 2,6-dichloro-4-trifluoromethyl scaffold). Retrieved from

Sources

Application Notes and Protocols for the Synthesis of Liquid Crystal Monomers from Bromobenzotrifluorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorination in Liquid Crystal Design

The deliberate incorporation of fluorine atoms, particularly the trifluoromethyl (–CF3) group, into mesogenic molecules represents a cornerstone of modern liquid crystal (LC) technology. The unique physicochemical properties of the –CF3 group—strong electronegativity, high thermal and chemical stability, and significant steric bulk—impart highly desirable characteristics to liquid crystal materials. These include high dielectric anisotropy (Δε), which is crucial for low-voltage display applications, enhanced thermal stability, and the suppression of undesirable smectic phases.[1][2][3] The increased dipole moment associated with the trifluoromethyl group can lead to higher dielectric anisotropy, a critical parameter for electro-optical applications.[2][3]

Bromobenzotrifluorides have emerged as indispensable and commercially available building blocks for the synthesis of these advanced materials. Their aryl bromide functionality provides a versatile handle for a variety of powerful carbon-carbon bond-forming reactions, enabling the construction of the complex, anisotropic molecular architectures required for liquid crystallinity.

This guide provides an in-depth exploration of the principal synthetic methodologies for transforming bromobenzotrifluorides into high-performance liquid crystal monomers. We will delve into the mechanistic rationale behind palladium-catalyzed cross-coupling reactions and provide detailed, field-tested protocols for their execution and subsequent characterization of the products.

Core Synthetic Methodologies: A Practical Guide

The construction of calamitic (rod-like) liquid crystal monomers from bromobenzotrifluoride precursors is dominated by palladium-catalyzed cross-coupling reactions. These methods offer unparalleled efficiency and functional group tolerance for creating the bi-aryl, stilbene, and tolane cores that are ubiquitous in LC design.

Suzuki-Miyaura Coupling: The Workhorse of Bi-Aryl Synthesis

The Suzuki-Miyaura coupling is arguably the most robust and widely used method for forming carbon-carbon single bonds between sp²-hybridized centers. Its tolerance of a wide range of functional groups and generally high yields make it the premier choice for linking the trifluoromethyl-substituted phenyl ring to other aromatic or heterocyclic moieties.[4][5]

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromobenzotrifluoride.

  • Transmetalation: The organic group from an activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the palladium center.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br (Bromobenzotrifluoride) pd_complex Ar-Pd(II)L₂(Br) (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ + Base diaryl_pd Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination Ar-Ar' (Product) reductive_elimination->pd0

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: Synthesis of 4'-Alkyl-4-(trifluoromethyl)biphenyl

This protocol details a general procedure for the Suzuki coupling of 4-bromobenzotrifluoride with an alkyl-substituted phenylboronic acid.

Materials:

  • 4-Bromobenzotrifluoride

  • 4-Alkylphenylboronic acid (e.g., 4-pentylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Deionized water, degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzotrifluoride (1.0 mmol, 1.0 eq), 4-alkylphenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous toluene.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.

  • Solvent Addition: Add 10 mL of anhydrous toluene and 1 mL of degassed deionized water to the Schlenk flask via syringe.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8585-95[5]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8090-98[7]
Pd/Fe₂O₄ (magnetic)K₂CO₃MeOH/H₂O100>90[8]

Table 1: Common Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.

Sonogashira Coupling: Introducing the Alkyne Bridge

The Sonogashira coupling is the premier method for forging a bond between an aryl halide and a terminal alkyne.[9] This reaction is invaluable in liquid crystal synthesis for creating tolane-type structures. The rigid, linear alkyne linker extends the molecular core, significantly enhancing birefringence (Δn) and often promoting higher clearing points.[10]

Causality and Mechanistic Insight: The reaction uniquely employs a dual catalytic system. A palladium catalyst activates the aryl halide, while a copper(I) co-catalyst activates the terminal alkyne, facilitating the coupling under mild conditions.[9][11][12]

  • Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the bromobenzotrifluoride to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in transmetalation with the palladium complex.

Trustworthiness Note: A critical aspect of this protocol is the rigorous exclusion of oxygen. The presence of oxygen can lead to the undesired oxidative homocoupling of the terminal alkyne (Glaser coupling), which complicates purification and reduces the yield of the desired product.[9] For this reason, copper-free Sonogashira protocols have also been developed.[11]

Experimental Protocol: Synthesis of 4-((4-(Trifluoromethyl)phenyl)ethynyl)alkoxybenzene

Materials:

  • 4-Bromobenzotrifluoride

  • 4-Alkoxyphenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 4-bromobenzotrifluoride (1.0 mmol, 1.0 eq) and 4-alkoxyphenylacetylene (1.1 mmol, 1.1 eq).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Solvent and Base Addition: Under a positive flow of nitrogen, add 15 mL of anhydrous THF and 5 mL of anhydrous triethylamine via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor progress by TLC. The reaction is typically complete in 2-6 hours.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the triethylammonium bromide salt and catalyst residues, washing with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by recrystallization or column chromatography on silica gel to afford the pure tolane product.

Synthesis_Workflow start Bromobenzotrifluoride (Starting Material) coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->coupling Boronic Acid or Alkyne crude Crude Liquid Crystal Monomer coupling->crude purification Purification (Chromatography / Recrystallization) crude->purification pure Pure Liquid Crystal Monomer purification->pure characterization Characterization pure->characterization nmr NMR, MS, FT-IR (Structural Confirmation) characterization->nmr dsc_pom DSC, POM (Mesophase Analysis) characterization->dsc_pom

Figure 2: General Workflow for Synthesis and Characterization.
Grignard Reagent Formation and Reaction

While palladium-catalyzed reactions are dominant, the Grignard reaction offers a classic and powerful alternative for C-C bond formation.[13] Preparing the Grignard reagent from bromobenzotrifluoride creates a potent carbon nucleophile that can react with a wide array of electrophiles.

Causality and Trustworthiness: The success of this protocol is critically dependent on maintaining strictly anhydrous (water-free) conditions. Grignard reagents are strong bases and will be rapidly quenched by protic sources like water, destroying their reactivity.[13][14] All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used.

Protocol Part A: Preparation of (4-(Trifluoromethyl)phenyl)magnesium Bromide

Materials:

  • Magnesium (Mg) turnings

  • Iodine (I₂), a single crystal

  • 4-Bromobenzotrifluoride

  • Anhydrous diethyl ether or THF

Procedure:

  • Setup: Place Mg turnings (1.2 eq) and a small crystal of iodine into a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet.

  • Initiation: Add a small portion (~10%) of a solution of 4-bromobenzotrifluoride (1.0 eq) in anhydrous ether (total volume ~10 mL per 10 mmol) to the Mg turnings. The disappearance of the purple iodine color and gentle bubbling indicates the reaction has initiated. Gentle warming may be required.[13]

  • Addition: Once initiated, add the remaining bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the grey, cloudy mixture for an additional 30-60 minutes to ensure full conversion. The resulting Grignard reagent should be used immediately in the next step.

  • Expert Insight: The formation of Grignard reagents can sometimes be accompanied by the formation of a Wurtz coupling byproduct.[15] A continuous production process can improve selectivity and reduce this side reaction.[15] Microwave irradiation has also been shown to facilitate the reaction.[16]

Protocol Part B: Reaction with an Electrophile (e.g., Benzaldehyde)

Procedure:

  • Electrophile Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous ether dropwise via the dropping funnel.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quenching and Workup: Carefully pour the reaction mixture over ice and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting secondary alcohol by column chromatography or recrystallization.

Validation and Characterization of Synthesized Monomers

Successful synthesis must be confirmed by rigorous characterization to verify both the chemical structure and the liquid crystalline properties.

1. Structural Confirmation:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The ¹⁹F NMR will show a characteristic singlet for the –CF₃ group.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized monomer, confirming its identity.[17]

  • FT-IR Spectroscopy: Useful for identifying key functional groups introduced during the synthesis, such as C≡C (alkyne) or C=O (ester) stretches.

2. Analysis of Liquid Crystalline Properties:

  • Differential Scanning Calorimetry (DSC): This technique is essential for determining the thermal transitions of the material.[2][18] A DSC thermogram reveals the melting point (Crystal → LC or Isotropic) and the clearing point (LC → Isotropic), defining the temperature range of the mesophase(s).[19]

  • Polarized Optical Microscopy (POM): POM allows for the visual identification of liquid crystal phases.[2][18] By observing the sample between crossed polarizers while heating and cooling, one can identify the characteristic optical textures of nematic, smectic, or cholesteric phases.[19]

PropertyTechniqueInformation Obtained
Structure NMR, MS, FT-IRConfirmation of covalent structure, molecular formula, and functional groups.
Phase Transitions DSCMelting point (Tₘ), Clearing point (Tᵢ), Enthalpy of transitions (ΔH).
Mesophase ID POMVisual identification of LC phase type (e.g., nematic, smectic A) via optical textures.

Table 2: Key Characterization Techniques and Their Applications.

Conclusion

Bromobenzotrifluorides serve as exceptionally versatile and strategic starting materials for the synthesis of advanced liquid crystal monomers. Mastery of core synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings, provides a direct and efficient route to a vast array of mesogenic structures. The protocols and insights provided in this guide offer a robust framework for researchers to design and synthesize novel fluorinated liquid crystals, validated by essential characterization techniques that bridge the gap between molecular structure and macroscopic properties.

References

  • The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Nematic Liquid Crystals with a Trifluoromethyl Group.
  • Occurrence characterization of fluorinated liquid crystal monomers in indoor dust and human health exposure risks - PMC.
  • Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights - ResearchGate.
  • Aromatic liquid crystals with a trifluoromethyl group in the terminal chain for use in nematic LC mixtures - Taylor & Francis.
  • Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains - MDPI.
  • Environmental behavior, human exposure, and elimination technology of fluorinated liquid crystal monomers: A review - Taylor & Francis.
  • Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group - Figshare.
  • Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust | PNAS.
  • Emerging organic contaminants of liquid crystal monomers: Environmental occurrence, recycling and removal technologies, toxicities and health risks - PMC.
  • Sonogashira coupling - Wikipedia.
  • Fluorinated Liquid-Crystal Monomers in Serum from the General Population and Their Impact on Human Health | Request PDF - ResearchGate.
  • Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - MDPI.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • The presence of Liquid Crystal Monomers in house dust and public environments - Diva-Portal.org.
  • Release Behavior of Liquid Crystal Monomers from Waste Smartphone Screens: Occurrence, Distribution, and Mechanistic Modeling | Environmental Science & Technology - ACS Publications.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Heck Reaction - Organic Chemistry Portal.
  • The Grignard Reaction - Chemistry at Winthrop University.
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
  • Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media - ResearchGate.
  • A review of liquid crystal monomers: Environmental occurrence, degradation, toxicity, and human exposure of an emerging class of E-waste pollutants - ResearchGate.
  • US7427370B2 - Method for the production of Grignard compounds - Google Patents.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • Grignard Reagents - Sigma-Aldrich.
  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC.
  • Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin.
  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC.
  • (PDF) Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes.
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
  • Synthesis of Oligomers via Sonogashira cross coupling followed by... - ResearchGate.
  • Synthesis and Application of a Novel Liquid Crystal Monomer 1,4-di-[4-(3-acryloyloxyhexyloxy)benzoyloxy]-2-methyl Benzene - ResearchGate.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Synthesis and Properties of Liquid Crystals for VAN | UKEssays.com.
  • Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction - Arkivoc.
  • Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - PMC.
  • Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene - MDPI.
  • Materials Chemistry C - RSC Publishing.

Sources

Troubleshooting & Optimization

overcoming steric hindrance in Suzuki coupling of 2,6-dichlorobenzotrifluorides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUZ-26-CF3-STERIC Status: Open Agent: Senior Application Scientist, Catalysis Division Subject: Troubleshooting low conversion/failure in sterically hindered Suzuki-Miyaura coupling.[1]

Diagnostic: The "Steric Wall" Paradox

You are likely experiencing failure with standard protocols (e.g.,


 or 

) because 2,6-dichlorobenzotrifluoride presents a unique "Steric Wall."[1]

While the trifluoromethyl group (


) is strongly electron-withdrawing—which theoretically activates the C-Cl bond for oxidative addition—its steric bulk (approx. equal to an isopropyl group) combined with the two ortho-chlorides creates a highly congested environment.[1] Standard ligands cannot accommodate this geometry, leading to two primary failure modes:
  • Failed Coordination: The metal center cannot access the C-Cl bond due to ligand overcrowding.[1]

  • Stalled Transmetallation: Even if oxidative addition occurs, the resulting Pd(II) complex is too crowded to accept the incoming boronic acid.[1]

The Solution: You must shift to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or Bulky NHC Ligands .[1] These favor a mono-ligated


 species, which is the only active catalyst capable of penetrating this steric wall.[1]

The "Gold Standard" Protocols

Do not waste time optimizing legacy catalysts.[1] Switch immediately to one of the following high-probability systems.

System A: The Buchwald G3/G4 Protocol (Recommended)

Best for: General coupling with aryl/heteroaryl boronic acids.

ComponentReagentRole
Precatalyst XPhos Pd G3 or SPhos Pd G3 Generates active

without induction period.[1]
Loading 1.0 – 2.0 mol%High activity allows low loading.[1]
Base

(0.5 M in

)
Strong enough to activate boron; mild enough to prevent decomposition.[1]
Solvent Toluene or THFBiphasic system (Solvent : Water = 10:1 or 4:1).[1]
Temp 40°C – 80°CStart low; these catalysts are active at RT.[1]

Why this works: SPhos and XPhos are "flexible" bulky ligands.[1] They open up to allow the hindered substrate to bind, then wrap around the metal to accelerate reductive elimination .[1]

System B: The NHC "Sledgehammer" Protocol

Best for: Extremely hindered coupling partners (e.g., 2,6-disubstituted boronic acids).

ComponentReagentRole
Precatalyst PEPPSI-IPent Extremely bulky NHC ligand; highly stable.[1]
Loading 2.0 – 5.0 mol%Slightly higher loading for difficult activation.[1]
Base

or

Stronger base often required for NHC cycles.[1]
Solvent 1,4-Dioxane or

High boiling point, good solubility.[1]
Temp 80°C – 100°CRequires heat to drive the cycle.[1]

Why this works: The IPent ligand is even bulkier than IPr and prevents the formation of inactive dimers, forcing the catalytic cycle forward even with tetra-ortho-substituted systems .

Step-by-Step Workflow

Protocol for System A (SPhos Pd G3)
  • Charge Solids: In a reaction vial equipped with a stir bar, add:

    • 2,6-dichlorobenzotrifluoride (1.0 equiv)[1]

    • Boronic Acid (1.1 – 1.5 equiv)[1]

    • SPhos Pd G3 (0.02 equiv / 2 mol%)[1]

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Add Solvents:

    • Add degassed Toluene (

      
       per mmol substrate).[1]
      
    • Add degassed

      
       aqueous solution (
      
      
      
      per mmol substrate).
  • React: Stir vigorously (critical for biphasic systems) at 60°C for 2–4 hours.

  • Monitor: Check conversion via HPLC/GC.

    • Note: If mono-coupling is desired, stop partial conversion or use 0.9 equiv of boronic acid.[1] If bis-coupling is desired, use 2.5 equiv boronic acid and heat to 100°C.[1]

Troubleshooting Matrix (FAQ)

Q1: The reaction turns black immediately, and I see no conversion.

  • Diagnosis: "Palladium Black" formation.[1] The active Pd(0) precipitated before entering the catalytic cycle.[1]

  • Fix: You likely used a Pd(II) source (like

    
    ) with a free ligand and failed to "pre-activate."[1] Switch to G3/G4 Precatalysts . These contain the ligand pre-bound and activate only upon exposure to the base in the vessel, preventing early death .
    

Q2: I see starting material and protodehalogenated product (Ar-H) but no coupled product.

  • Diagnosis: The oxidative addition worked, but transmetallation failed. The Pd-Ar species sat too long and scavenged a hydride (likely from the solvent).

  • Fix:

    • Switch solvent to Toluene (non-protic).[1] Avoid alcohols.

    • Increase the concentration of the Boronic Acid.[1]

    • Switch to XPhos , which is more robust against protodehalogenation than SPhos in some vectors.[1]

Q3: I am getting a mixture of mono- and bis-coupled products.

  • Diagnosis: The second chloride is still reactive, especially after the first coupling relieves some electron-withdrawing character.

  • Fix:

    • For Mono-product: Use a deficiency of boronic acid (0.8 equiv) and stop at 80% conversion.[1]

    • For Bis-product: Use excess boronic acid (3.0 equiv) and RuPhos Pd G3 , which is excellent for electron-rich secondary couplings.[1]

Decision Logic & Optimization

Use the following logic flow to determine your optimization path.

OptimizationStrategy Start Start: 2,6-Dichlorobenzotrifluoride Coupling CheckLigand Are you using generic Pd(PPh3)4? Start->CheckLigand SwitchLigand STOP. Switch to SPhos Pd G3 CheckLigand->SwitchLigand Yes CheckResult Check HPLC/GC Result CheckLigand->CheckResult No (Using Buchwald/NHC) SwitchLigand->CheckResult NoRxn No Reaction (SM remaining) CheckResult->NoRxn Dehalo Dehalogenation (Ar-H formed) CheckResult->Dehalo Black Pd Black Precipitate CheckResult->Black Soln_NoRxn Increase Temp to 100°C OR Switch to PEPPSI-IPent NoRxn->Soln_NoRxn Soln_Dehalo Change Solvent to Toluene Dry Solvents Dehalo->Soln_Dehalo Soln_Black Use Precatalyst (G3/G4) Degass Solvents Better Black->Soln_Black

Caption: Decision tree for troubleshooting catalytic failure modes in hindered Suzuki couplings.

References

  • Buchwald Precatalysts: Sigma-Aldrich.[1] Buchwald Precatalysts User Guide. Link

  • Cross-Coupling Manual: MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference. Link

  • G3/G4 Evolution: Sigma-Aldrich.[1] G3 and G4 Buchwald Precatalysts: Evolution and Application. Link

  • SPhos Efficacy: Walker, S. D., et al.[1] A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides. Angew. Chem. Int. Ed. 2004. (Cited via Sigma Technical Guides).

Sources

Validation & Comparative

Benzotrifluoride vs. Benzonitrile: A Stability & Bioisosteric Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and agrochemical design, the choice between Benzotrifluoride (BTF) and Benzonitrile (BN) derivatives often dictates the metabolic fate and shelf-life of a lead compound.

While both moieties function as electron-withdrawing groups (EWG) to modulate pKa and metabolic susceptibility, they diverge sharply in stability profiles. Benzotrifluoride acts as a "metabolic shield," offering extreme hydrolytic and oxidative stability due to the strength of the C–F bond. Benzonitrile , while sterically smaller and capable of hydrogen bonding, represents a potential "soft spot" susceptible to hydrolysis (chemical and enzymatic) and reductive metabolism.

Part 1: Physiochemical Foundation

To understand the stability differences, we must first look at the underlying electronic and physical properties.

1.1 Electronic & Steric Comparison

The


 group is significantly more lipophilic and sterically demanding than the 

group, but

is a stronger electron-withdrawing group by resonance and induction.
PropertyBenzotrifluoride (

)
Benzonitrile (

)
Impact on Stability
Hammett Constant (

)
0.540.66

deactivates the ring more strongly but is itself reactive.
Bond Dissociation Energy


*
The C-F bond is the strongest single bond in organic chemistry, rendering BTF inert.
Lipophilicity (

)
+0.88-0.57BTF increases lipid solubility; BN decreases it (relative to H).
H-Bond Capability Poor/NoneGood AcceptorBN interacts with water/enzymes, facilitating hydrolysis.
Geometry Tetrahedral (Bulky)Linear (Compact)BTF sterically blocks metabolic access; BN is accessible.

*Note: The C-CN bond itself is strong, but the triple bond (


) is the site of hydrolytic failure.
Part 2: Chemical Stability Profiles

The primary differentiator is resistance to hydrolysis.

2.1 Hydrolytic Stability
  • Benzotrifluoride: Generally inert to aqueous acids and bases, even at reflux. The C-F bond requires specific metal catalysis or extreme conditions (e.g., concentrated sulfuric acid at

    
     or photohydrolysis) to degrade.
    
  • Benzonitrile: Susceptible to hydrolysis under both acidic and basic conditions. The mechanism proceeds through an amide intermediate to a carboxylic acid.[1][2]

Degradation Pathway Diagram The following diagram illustrates the divergent degradation risks of the two moieties.

StabilityPathways BTF Benzotrifluoride (Ar-CF3) Inert Stable/Inert (No Reaction) BTF->Inert Acid/Base Reflux BN Benzonitrile (Ar-CN) Amide Benzamide (Ar-CONH2) BN->Amide Hydrolysis (H+ or OH-) Acid Benzoic Acid (Ar-COOH) Amide->Acid Further Hydrolysis

Figure 1: Comparative hydrolytic pathways. BTF resists standard stress, while BN degrades to amides and acids.

Part 3: Metabolic Stability (Microsomal)

In drug discovery, "chemical stability" often predicts "metabolic stability," but enzymes introduce specific vulnerabilities.

3.1 The "Metabolic Soft Spot"
  • Benzonitrile (The Liability):

    • Nitrilases: Specific enzymes can convert

      
       directly to 
      
      
      
      .
    • P450 Oxidation: While

      
       deactivates the aromatic ring, the nitrile carbon itself can be attacked, or oxidative decyanation can occur.
      
  • Benzotrifluoride (The Blocker):

    • Metabolic Blocking: Placing a

      
       group at a metabolically labile position (e.g., para-position) effectively blocks P450 oxidation (hydroxylation) at that site due to steric bulk and lack of abstractable hydrogens.
      
    • Lipophilicity Penalty: The high LogP of BTF can sometimes lead to higher non-specific binding or increased clearance via other pathways, despite the stability of the group itself.

Part 4: Experimental Protocols

To objectively compare these derivatives in your specific scaffold, utilize the following self-validating protocols.

Protocol A: Accelerated Hydrolytic Stress Test

Purpose: To determine the chemical shelf-life and susceptibility to pH-driven degradation.

Reagents:

  • 0.1 N HCl (Simulated Gastric Fluid without enzymes)

  • 0.1 N NaOH (Basic stress)

  • Acetonitrile (ACN) - HPLC Grade

  • Internal Standard (e.g., Warfarin or Terfenadine)

Workflow:

  • Stock Prep: Prepare 10 mM stock solutions of the BTF and BN derivatives in DMSO.

  • Incubation:

    • Dilute stock to 10 µM in 0.1 N HCl and 0.1 N NaOH separately.

    • Incubate at 60°C (accelerated condition) for 24 hours.

  • Sampling: Aliquot samples at T=0, 1h, 4h, and 24h.

  • Quenching: Neutralize samples immediately (add equal vol of opposing acid/base) and dilute with ACN containing Internal Standard.

  • Analysis: LC-MS/MS. Monitor for the parent mass and specific transitions for the hydrolysis product (Parent + 18 Da for amide, +19 Da for acid).

Validation Criteria:

  • BTF Derivative: Should show >99% parent remaining at 24h.

  • BN Derivative: Significant degradation (>5-10%) indicates a stability liability.

Protocol B: In Vitro Microsomal Stability Assay

Purpose: To assess biological stability against P450 enzymes.

Workflow Diagram

MicrosomalAssay Start Compound (1 µM) + Liver Microsomes NADPH Add NADPH (Initiate Reaction) Start->NADPH Incubate Incubate at 37°C (0, 15, 30, 60 min) NADPH->Incubate Quench Quench with Ice-Cold ACN + IS Incubate->Quench Centrifuge Centrifuge (4000 rpm, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining vs Time) Centrifuge->LCMS

Figure 2: Standard Microsomal Stability Workflow.

Step-by-Step:

  • Pre-incubation: Mix 1 µM test compound with liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system.

  • Time-Course: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Stop Reaction: Dispense into 150 µL ice-cold acetonitrile containing Internal Standard.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).

Expected Outcome:

  • BTF: Low

    
     (High Stability), unless other parts of the molecule are labile.
    
  • BN: Moderate to High

    
     if the nitrile is accessible to metabolism.
    
Part 5: Selection Guide (The Verdict)

Use the following decision matrix to select the appropriate derivative for your application.

ScenarioRecommended MoietyRationale
Oral Drug (Acidic Stomach) Benzotrifluoride Impervious to low pH hydrolysis.
H-Bonding Required Benzonitrile The N atom is a capable H-bond acceptor; BTF is not.
Metabolic Hotspot Blocking Benzotrifluoride Steric bulk + C-F bond strength prevents P450 attack.
Small Binding Pocket Benzonitrile Linear geometry fits where the bulky

cannot.
Long Half-Life Required Benzotrifluoride Resists both chemical and enzymatic degradation.
References
  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • BenchChem. (2025). Comparative reactivity of Benzonitrile and other aromatic nitriles. BenchChem Technical Guides.

Sources

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